1,5-dimethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole
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Overview
Description
1,5-Dimethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of two methyl groups and a nitrophenoxy group attached to the pyrazole ring. The nitrophenoxy group introduces significant electronic effects, making this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 1,3-dimethyl-1,3-diketone can be used.
Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrazole intermediate with 4-nitrophenol in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1,5-Dimethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione: A compound with a similar nitrophenoxy group but different core structure.
3-[(4-Nitrophenoxy)methyl]-1,2-dimethyl-1H-indole: Another compound with a nitrophenoxy group attached to an indole ring.
Uniqueness
1,5-Dimethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
1245772-62-6 |
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Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
1,5-dimethyl-4-[(4-nitrophenoxy)methyl]pyrazole |
InChI |
InChI=1S/C12H13N3O3/c1-9-10(7-13-14(9)2)8-18-12-5-3-11(4-6-12)15(16)17/h3-7H,8H2,1-2H3 |
InChI Key |
KAONOTJWYGGXOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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